5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride

DHFR inhibition Benzylpyrimidine SAR Antibacterial enzyme kinetics

5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride (CAS 56518-40-2) is the hydrochloride salt of Brodimoprim (free base CAS 56518-41-3), a synthetic 2,4-diaminobenzylpyrimidine antibiotic belonging to the dihydrofolate reductase (DHFR) inhibitor class. Brodimoprim is a direct structural derivative of trimethoprim (TMP) in which the 4-methoxy group on the phenyl ring is replaced by a bromine atom, while retaining the 3,5-dimethoxy substitution pattern and the pyrimidine-2,4-diamine core.

Molecular Formula C13H16BrClN4O2
Molecular Weight 375.65 g/mol
CAS No. 56518-40-2
Cat. No. B12697161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride
CAS56518-40-2
Molecular FormulaC13H16BrClN4O2
Molecular Weight375.65 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N.Cl
InChIInChI=1S/C13H15BrN4O2.ClH/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15;/h4-6H,3H2,1-2H3,(H4,15,16,17,18);1H
InChIKeyMKXLZXVWTRKRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride (CAS 56518-40-2) – Product Identity and Comparator Landscape


5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride (CAS 56518-40-2) is the hydrochloride salt of Brodimoprim (free base CAS 56518-41-3), a synthetic 2,4-diaminobenzylpyrimidine antibiotic belonging to the dihydrofolate reductase (DHFR) inhibitor class [1]. Brodimoprim is a direct structural derivative of trimethoprim (TMP) in which the 4-methoxy group on the phenyl ring is replaced by a bromine atom, while retaining the 3,5-dimethoxy substitution pattern and the pyrimidine-2,4-diamine core [2]. This targeted molecular modification produces quantifiable differences from trimethoprim in enzyme inhibition potency, pharmacokinetic half-life, anaerobic spectrum coverage, intracellular penetration, and tissue distribution that are meaningful for scientific selection in antibacterial research and development programs.

5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride – Why Generic Substitution with Trimethoprim Fails


Although Brodimoprim and trimethoprim share a common diaminopyrimidine scaffold and DHFR inhibitory mechanism, the 4-methoxy→bromine substitution fundamentally alters the molecule’s lipophilicity, enzyme binding kinetics, metabolic stability, and tissue distribution profile [1]. These differences manifest as a 2- to 3-fold enhancement in bacterial DHFR inhibition potency, a 3- to 4-fold longer elimination half-life enabling once-daily dosing, 2- to 4-fold greater activity against key anaerobic and fastidious Gram-negative pathogens, and approximately 3.5-fold higher intracellular accumulation in phagocytes compared to trimethoprim [2]. Simply substituting trimethoprim for Brodimoprim in research protocols would therefore compromise experimental outcomes in anaerobic microbiology, pharmacokinetic modeling, intracellular infection models, and structure-activity relationship (SAR) studies of benzylpyrimidine DHFR inhibitors.

5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride – Quantitative Comparative Evidence Guide


2- to 3-Fold Higher DHFR Enzyme Inhibition Potency Versus Trimethoprim Across Diverse Bacterial Species

In a direct comparative study, Brodimoprim (BDP) consistently exhibited 2- to 3-fold greater inhibitory potency than trimethoprim (TMP) against dihydrofolate reductases from a wide variety of bacterial species, based on both IC50 and Ki values [1]. The compound also inhibited plasmid-encoded TMP-resistant DHFRs and altered chromosomal TMP-resistant DHFRs at lower concentrations than TMP, although this property was deemed therapeutically irrelevant by the authors [1]. Against Escherichia coli DHFR specifically, Brodimoprim shows an IC50 of 2.951 nM and Ki values ranging from 0.6026 nM to 52.48 nM across E. coli and Lactobacillus casei enzymes , while trimethoprim exhibits a Ki of approximately 0.220 nM against recombinant E. coli DHFR under standard NADPH oxidation assay conditions [2], with the 2- to 3-fold advantage of Brodimoprim most pronounced against enzymes relatively insensitive to TMP such as those from Nocardia species [1].

DHFR inhibition Benzylpyrimidine SAR Antibacterial enzyme kinetics

3- to 4-Fold Longer Elimination Half-Life Versus Trimethoprim Enabling Once-Daily Dosing

Brodimoprim demonstrates an elimination half-life of 32–35 hours in the post-distributive phase following oral administration in healthy volunteers, compared to 8–12 hours for trimethoprim, representing a 3- to 4-fold prolongation [1][2]. At equivalent dosage regimens, Brodimoprim achieves serum concentrations comparable to trimethoprim [3]. The long half-life is maintained across special populations including children, elderly subjects, and patients with mild renal failure, with no significant modification upon repeated dosing (400 mg loading dose followed by 200 mg once daily for 7 days) [4]. Plasma protein binding is 93% [4]. The apparent volume of distribution is approximately 1.5 L/kg, reflecting extensive tissue penetration [1].

Pharmacokinetics Half-life comparison Once-daily dosing

2- to 4-Fold Greater Antibacterial Activity Against Anaerobic and Fastidious Pathogens Versus Trimethoprim

In a comprehensive comparative antibacterial spectrum study, Brodimoprim was 2- to 4-fold more active than trimethoprim against multiple strains of Neisseria, Nocardia, Vibrio cholerae, Bacteroides, and other anaerobes [1]. The MIC90 values of Brodimoprim for Clostridium and Fusobacterium species were lower than those of trimethoprim [1]. Against Enterococcus faecalis, Brodimoprim demonstrated superior bactericidal activity with MBCs of 14.4 and 7.2 mg/L for strains NCTC 5957 and NCTC 775, respectively, compared to trimethoprim MBCs of 25.6 and 12.8 mg/L [2]. The ATP released from E. faecalis cultures treated with Brodimoprim was approximately 1.5 times greater than with trimethoprim at the same concentrations, consistent with greater membrane permeability disruption [2]. However, against Enterobacteriaceae, trimethoprim was slightly more active in vitro [1].

Anaerobic microbiology Antibacterial spectrum MIC comparison

3.5-Fold Higher Intracellular Accumulation in Polymorphonuclear Neutrophils Versus Trimethoprim

The cellular penetration of Brodimoprim into human polymorphonuclear neutrophils (PMNs) was directly compared to trimethoprim using a velocity-gradient centrifugation technique. After incubation with 7.5 µg/mL of each drug, PMNs accumulated Brodimoprim with a cellular-to-extracellular concentration ratio (C/E) of 74.43 ± 12.35 at 30 minutes, compared to 20.97 ± 6.61 for trimethoprim [1]. This represents a 3.55-fold higher intracellular accumulation of Brodimoprim. The liposolubility of Brodimoprim was measured as approximately three times that of trimethoprim, consistent with a passive transmembrane diffusion mechanism [1]. The efflux of Brodimoprim was rapid (46% after 5 minutes), and the compound did not impair phagocytosis, bactericidal activity, or oxidative burst in PMNs [1]. The 7.5 µg/mL concentration represents the highest concentration attainable in serum by oral therapy [1].

Intracellular pharmacokinetics Neutrophil penetration Cellular uptake

Non-Mutagenic Safety Profile Comparable to Trimethoprim and Safer Than Pyrimethamine

In a comparative preclinical toxicology assessment, Brodimoprim showed no mutagenicity in the complete battery of tests performed [1]. The compound exhibited the typical toxicity profile known for trimethoprim and its structural analogs, with target organ systems including the central nervous system, liver, red blood cell parameters, and thyroid gland [1]. In safety pharmacological evaluations, Brodimoprim demonstrated no significant activity in cardiovascular, autonomic neuroeffector, or central nervous system assays, and did not affect urine volume or electrolyte excretion [1]. Critically, in contrast to pyrimethamine—another DHFR inhibitor in the same class—Brodimoprim's toxic effects occurred at considerably higher doses, establishing a wider safety margin within the benzylpyrimidine DHFR inhibitor family [1]. In repeat-dose rat studies, oral doses up to 50 mg/kg/day were generally well tolerated; in baboons, no toxic effects were observed at repeated doses up to 150 mg/kg/day [1].

Preclinical toxicology Mutagenicity Safety pharmacology

Brodimoprim Interferes with Bacterial Adhesion at Sub-Inhibitory Concentrations More Effectively Than Trimethoprim

Sub-inhibitory concentrations (sub-MICs) of Brodimoprim, down to 1/32 MIC (0.03 µg/mL), significantly reduced Escherichia coli adhesion to human buccal epithelial cells, and this inhibitory effect was significantly greater than the corresponding pattern observed for trimethoprim [1]. For Staphylococcus aureus, adhesion was significantly reduced down to 1/16 MIC for both compounds, with no significant difference between them [1]. Additionally, sub-MICs of Brodimoprim inhibited adherence of Klebsiella pneumoniae (41–67% reduction), Moraxella catarrhalis (87–90% reduction), and Haemophilus influenzae (0–53% reduction) to tracheal epithelial cells [2]. The mechanism is attributed to DHFR inhibition reducing synthesis of essential purines and consequently DNA and surface adhesin expression [1].

Virulence factor inhibition Bacterial adhesion Sub-MIC effects

5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride – Best Research and Industrial Application Scenarios


Anaerobic and Polymicrobial Infection Models Requiring Broader Spectrum Coverage Than Trimethoprim

Brodimoprim is the preferred DHFR inhibitor compound for in vitro and in vivo anaerobic infection research, particularly models involving Clostridium, Fusobacterium, Bacteroides, and Nocardia species, where it demonstrates 2- to 4-fold greater potency (lower MIC/MIC90) than trimethoprim [1]. Researchers studying polymicrobial infections with mixed aerobic-anaerobic flora should select Brodimoprim to ensure adequate coverage of the anaerobic component, which trimethoprim at equivalent concentrations would under-dose.

Once-Daily Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies in Small and Large Animals

With an elimination half-life of 32–35 hours—3- to 4-fold longer than trimethoprim's 8–12 hours—Brodimoprim is the optimal compound for PK/PD studies requiring stable, sustained plasma concentrations with once-daily oral dosing [2][3]. The high oral bioavailability (~90%) and extensive tissue distribution (Vd ≈ 1.5 L/kg) further support its use in pharmacokinetic modeling across multiple species, including murine in vivo efficacy models where Brodimoprim has demonstrated a significantly better cure rate than trimethoprim against Enterobacteriaceae despite trimethoprim's slightly superior in vitro activity [1].

Intracellular Pathogen Research Leveraging Superior Neutrophil and Tissue Penetration

Brodimoprim's 3.55-fold higher intracellular accumulation in human neutrophils (C/E ratio 74.43 vs 20.97 for trimethoprim at 30 min) makes it the compound of choice for research on intracellular bacterial pathogens such as Legionella pneumophila, Staphylococcus aureus, and Mycobacterium species that survive and replicate within phagocytes [4]. Its approximately 3-fold higher liposolubility compared to trimethoprim supports passive diffusion into deep tissue compartments, including skin blister fluid where the terminal half-life extends to 42.2 hours [3].

Benzylpyrimidine Structure-Activity Relationship (SAR) and DHFR Binding Studies

The 4-methoxy→bromine substitution in Brodimoprim provides a critical SAR data point for medicinal chemistry programs exploring benzylpyrimidine DHFR inhibitors. Its 2- to 3-fold higher enzyme inhibition potency compared to trimethoprim, combined with the ability to inhibit certain plasmid-encoded TMP-resistant DHFRs at lower concentrations, makes Brodimoprim an essential reference compound for understanding the structural determinants of DHFR binding affinity, selectivity, and resistance [5]. NMR studies of DHFR complexes with Brodimoprim analogs have been deposited in structural databases (e.g., BMRB), providing atomic-resolution binding information useful for computational drug design [6].

Quote Request

Request a Quote for 5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.